

What is 2-isopropyl-1H-benzo[d]imidazole?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-isopropyl-1H-benzo[d]imidazole*

Cat. No.: *B1361389*

[Get Quote](#)

An In-Depth Technical Guide to **2-isopropyl-1H-benzo[d]imidazole**: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This guide focuses on a specific derivative, **2-isopropyl-1H-benzo[d]imidazole**, a molecule that serves both as a crucial synthetic intermediate and as a core pharmacophore in the development of novel therapeutics. Its unique structural and electronic properties, conferred by the fusion of a benzene and imidazole ring, make it a versatile building block for designing potent bioactive agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and diverse biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.^{[1][2]} The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2-isopropyl substitution, in particular, has been shown to be optimal for specific biological activities, such as the inhibition of the *Pseudomonas aeruginosa* quorum sensing receptor PqsR, highlighting the importance of steric and lipophilic factors at this position.^[3] This guide will delve into the

fundamental chemistry and biology of **2-isopropyl-1H-benzo[d]imidazole**, providing the technical foundation necessary for its application in modern drug discovery programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-isopropyl-1H-benzo[d]imidazole** are summarized below. Understanding these characteristics is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of 2-isopropyl-1H-benzo[d]imidazole

Property	Value	Source
CAS Number	5851-43-4	[4][5][6]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[5]
Molecular Weight	160.22 g/mol	[5]
Physical Form	Solid	[6]
Purity	Typically ≥97%	[5][6]
Storage	Sealed in dry, 2-8°C	[6]
InChI Key	RITUGMAIQCZEOG- UHFFFAOYSA-N	[5][6]

Spectroscopic Characterization

While extensive published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its spectroscopic characteristics based on closely related benzimidazole derivatives.[7][8] These predictions are crucial for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 2-isopropyl-1H-benzo[d]imidazole

Technique	Characteristic Peaks / Shifts	Assignment
¹ H NMR	~12.1 (s, 1H), ~7.5 (m, 2H), ~7.2 (m, 2H), ~3.2 (sept, 1H), ~1.4 (d, 6H)	Imidazole N-H, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H ₃
¹³ C NMR	~159, ~140, ~122, ~115, ~27, ~22	C2 (imidazole), Aromatic Quaternary C, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H ₃
IR (cm ⁻¹)	~3300-3000 (broad), ~3050, ~2970, ~1620, ~1590	N-H stretching, Aromatic C-H stretching, Aliphatic C-H stretching, C=N stretching, C=C stretching
Mass Spec (ESI)	m/z = 161.107 [M+H] ⁺	Molecular Ion Peak

Note: Predicted values are based on data from similar benzimidazole structures and may vary based on solvent and experimental conditions.[\[7\]](#)[\[9\]](#)

Experimental Protocol: Spectroscopic Analysis

This protocol describes a standardized methodology for obtaining the spectroscopic data for a solid organic compound like **2-isopropyl-1H-benzo[d]imidazole**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Rationale:** NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
- **Sample Preparation:** Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[\[7\]](#) DMSO-d₆ is often preferred as it can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.
- **Instrumentation:** Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[\[7\]](#)
- **Data Acquisition:**

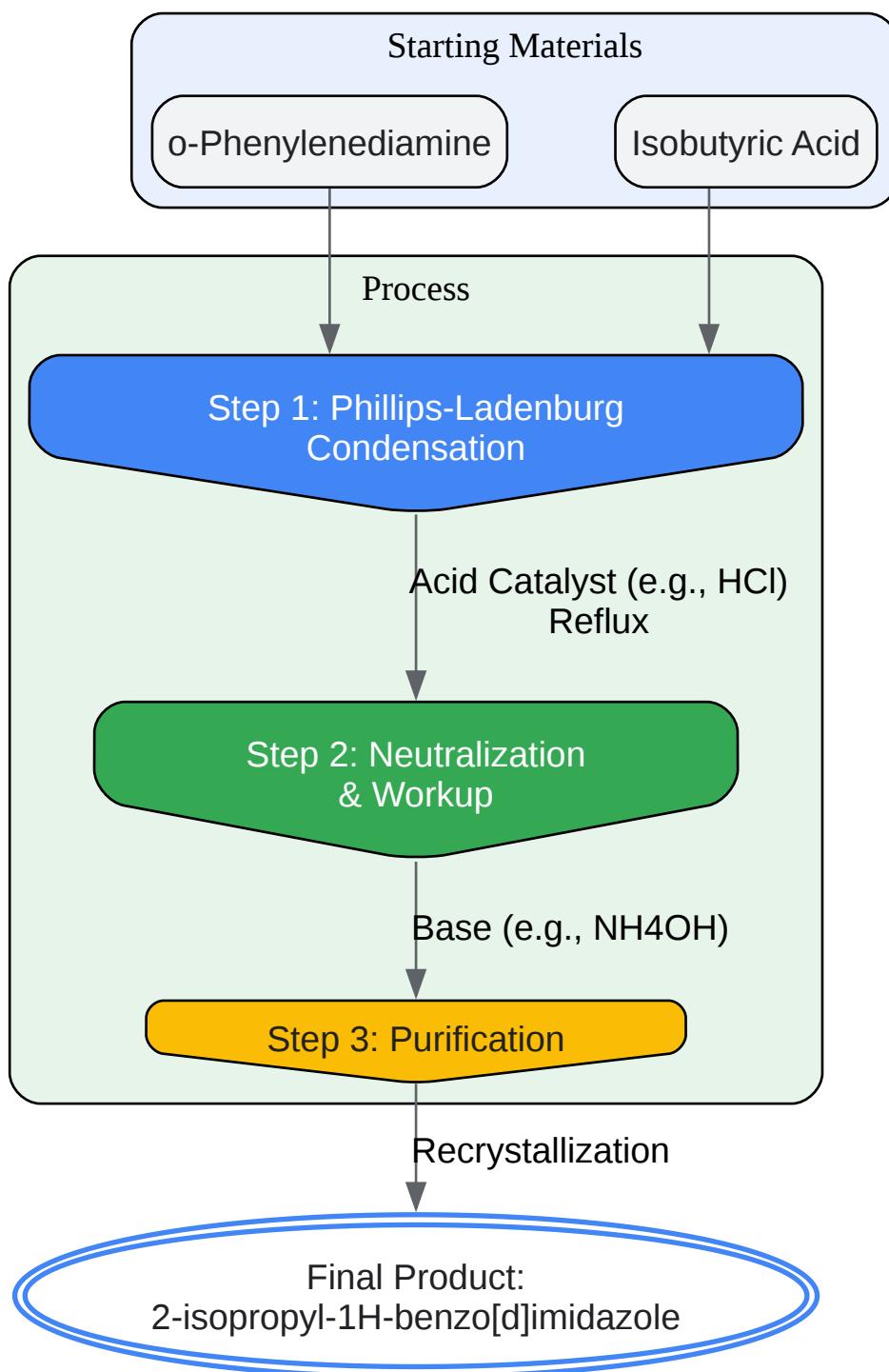
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

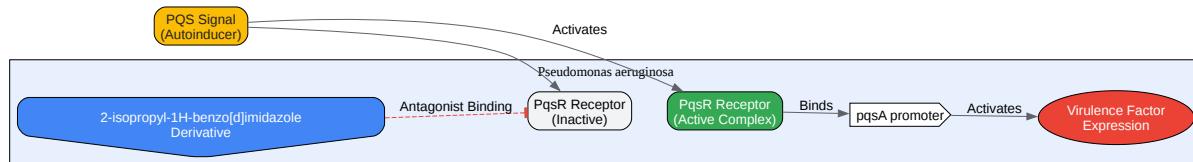
2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Rationale: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} . A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded first for subtraction.
[\[7\]](#)

3. Mass Spectrometry (MS):

- Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) and using an electrospray ionization (ESI) source.[\[7\]](#)
- Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.


Synthesis and Purification


The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This classic reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[\[10\]](#)

Reaction Scheme: Phillips-Ladenburg Synthesis

The synthesis proceeds by reacting o-phenylenediamine with isobutyric acid, typically in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and dehydrating agent.

DOT Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5851-43-4|2-Isopropyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. 2-Isopropyl-1H-benzo[d]imidazole | CymitQuimica [cymitquimica.com]
- 6. 2-Isopropyl-1H-benzo[d]imidazole | 5851-43-4 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. [What is 2-isopropyl-1H-benzo[d]imidazole?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361389#what-is-2-isopropyl-1h-benzo-d-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com